Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Methyl 3-oxabicyclo[310]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of derivatives . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru(II) catalysis .
Industrial Production Methods: While specific industrial production methods for methyl 3-oxabicyclo[31
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent but can include nucleophilic or electrophilic reagents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function. This can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a similar bicyclic structure but includes a nitrogen atom.
Bicyclo[3.1.0]hexanes: These compounds share the bicyclic framework and are synthesized using similar methods.
Uniqueness: Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its oxirane ring, which imparts distinct chemical reactivity and potential for biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-4-2-10-3-5(4)6/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQCWLPOMMURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1COC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527837 | |
Record name | Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89921-53-9 | |
Record name | Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89921-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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